1-Heptyn-3-ol, (3S)-
Description
Significance of Chiral Propargylic Alcohols in Stereoselective Synthesis
Chiral propargylic alcohols are a pivotal class of compounds in modern organic synthesis due to their versatile reactivity and the stereochemical information they carry. thieme-connect.com The presence of both a hydroxyl group and a terminal alkyne in a single molecule allows for a wide array of chemical transformations. These functional groups can be independently or concertedly manipulated to construct intricate molecular architectures with high levels of stereocontrol.
The development of asymmetric methods for the synthesis of chiral propargylic alcohols, such as the catalytic asymmetric addition of terminal alkynes to aldehydes, has made these compounds readily accessible with high enantiomeric purity. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org This accessibility has, in turn, fueled their application in the synthesis of a diverse range of organic molecules. thieme-connect.com For instance, they serve as crucial intermediates in the production of natural products, pharmaceuticals, and agrochemicals. ontosight.aichemicalbook.com
The strategic importance of chiral propargylic alcohols lies in their ability to be transformed into other key functional groups with retention or inversion of configuration at the stereogenic center. Common transformations include:
Reduction of the alkyne to either a cis- or trans-alkene, or a fully saturated alkane.
Oxidation of the alcohol to a ketone.
Participation in various coupling reactions , such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form more complex carbon skeletons. vulcanchem.com
Cyclization reactions , like the Pauson-Khand reaction, to construct carbocyclic and heterocyclic ring systems. thieme-connect.com
These transformations, often proceeding with high diastereoselectivity, underscore the value of chiral propargylic alcohols as powerful tools in stereoselective synthesis. mdpi.com The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.
Overview of (3S)-1-Heptyn-3-ol as a Chiral Synthon
(3S)-1-Heptyn-3-ol is a specific enantiomer of 1-heptyn-3-ol (B1630533), a seven-carbon propargylic alcohol. ontosight.aichembk.com Its structure features a terminal acetylene (B1199291) group at one end of the carbon chain and a hydroxyl group at the third carbon, which is a stereocenter with the (S)-configuration. This defined stereochemistry makes it a valuable chiral synthon, a building block that incorporates a pre-existing stereocenter into a target molecule. rsc.org The use of such synthons is a key strategy in asymmetric synthesis, allowing for the efficient construction of enantiomerically pure or enriched products. ethz.ch
The utility of (3S)-1-Heptyn-3-ol stems from the reactivity of its functional groups. The terminal alkyne provides a handle for carbon-carbon bond formation and functional group interconversion, while the chiral secondary alcohol can direct the stereochemical outcome of subsequent reactions or be further modified. This combination of features allows for its use in the synthesis of a variety of complex molecules.
The synthesis of (3S)-1-Heptyn-3-ol can be achieved through several methods, including the enantioselective reduction of the corresponding prochiral ketone, 1-heptyn-3-one, using chiral catalysts or enzymes. vulcanchem.com Another common approach is the kinetic resolution of racemic 1-heptyn-3-ol, where one enantiomer is selectively reacted, often enzymatically, leaving the other enantiomer in high enantiomeric excess. vulcanchem.comresearchgate.net
The distinct reactivity of the (3S)-enantiomer compared to its (3R)-counterpart is critical in stereoselective reactions, where the specific spatial arrangement of the hydroxyl group influences the transition state energies and, consequently, the stereochemical outcome of the reaction. vulcanchem.com This makes (3S)-1-Heptyn-3-ol a powerful tool for chemists aiming to synthesize complex molecules with a high degree of stereochemical precision.
Structure
2D Structure
3D Structure
Properties
CAS No. |
51703-66-3 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(3S)-hept-1-yn-3-ol |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h2,7-8H,3,5-6H2,1H3/t7-/m1/s1 |
InChI Key |
SHSFXAVQBIEYMK-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC[C@@H](C#C)O |
Canonical SMILES |
CCCCC(C#C)O |
Origin of Product |
United States |
Advanced Synthesis Methodologies for 3s 1 Heptyn 3 Ol
Enantioselective Catalytic Methods
The direct synthesis of (3S)-1-Heptyn-3-ol from its prochiral precursor, 1-heptyn-3-one, is most efficiently achieved through enantioselective catalytic methods. These strategies employ chiral catalysts to influence the stereochemical outcome of the reduction, favoring the formation of the desired (S)-enantiomer.
Asymmetric Reduction Strategies
Asymmetric reduction of α,β-acetylenic ketones, such as 1-heptyn-3-one, is a well-established and effective route to enantiomerically enriched propargylic alcohols. This approach involves the use of stoichiometric or catalytic chiral reducing agents that selectively deliver a hydride to one face of the carbonyl group.
A prominent and highly effective method for the asymmetric reduction of alkynyl ketones is the use of B-3-pinanyl-9-borabicyclo[3.3.1]nonane, commercially known as Alpine-Borane. researchgate.netlibretexts.org This chiral organoborane reagent is prepared from the hydroboration of α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). researchgate.net The use of (-)-α-pinene, which is readily available, leads to the formation of the chiral reducing agent that yields (S)-alkynols. vulcanchem.com
The reduction is typically fast and highly stereospecific for acetylenic ketones. tcichemicals.com The high degree of enantioselectivity is attributed to a transition state where the sterically demanding groups are positioned to minimize steric interactions, forcing the hydride transfer to occur on a specific face of the ketone. chemeurope.com The less sterically demanding nature of the alkyne group allows it to be positioned close to the methyl group of the pinane (B1207555) moiety in the boat-like transition state, leading to high enantioselection. chemeurope.com A general procedure involves the reaction of the alkynyl ketone with Alpine-Borane, followed by an oxidative workup. vulcanchem.com Research has shown that conducting the reaction neat or in concentrated solutions can significantly improve optical yields. tcichemicals.com
The effectiveness of Alpine-Borane in the reduction of various alkynyl ketones has been well-documented, with products often obtained in high enantiomeric excess (ee). tcichemicals.com
Table 1: Asymmetric Reduction of Various Alkynyl Ketones with B-3-pinanyl-9-BBN rushim.ru
| Ketone (R-CO-C≡C-R') | R | R' | Yield (%) | Enantiomeric Excess (%) |
| 1-Phenyl-1-butyn-3-one | Ph | Bu | 72 | 89 |
| 4-Phenyl-3-butyn-2-one | Me | Ph | 98 | 72 (78) |
| 1-Decyn-3-one | Pr | C₆H₁₃ | 68 | 77 |
| 1-Heptyn-3-one | 2-Pr | H | 78 | 91 (99) |
| Ethyl 2-oxo-3-heptynoate | C₅H₁₁ | COOEt | 72 | 85 (92) |
| Ethyl 2-oxo-4-phenyl-3-butynoate | Ph | COOEt | 64 | 92 (100) |
| Values in parentheses are corrected for the use of 92% ee α-pinene. |
Another established strategy for the enantioselective reduction of prochiral ketones involves the use of metal hydride reagents, most notably lithium aluminum hydride (LiAlH₄), modified with chiral ligands. wikipedia.org These modified hydrides act as chiral reducing agents, delivering hydride in a stereoselective manner. Chiral amino alcohols are frequently employed as modifiers. wikipedia.org
One such effective complex is formed from LiAlH₄, the chiral amino alcohol (-)-N-methylephedrine, and an achiral phenol, such as 3,5-dimethylphenol. researchgate.net This reagent has been successfully used in the asymmetric reduction of α-acetylenic ketones to produce propargylic alcohols with high optical purity, achieving enantiomeric excesses ranging from 75% to 90%. researchgate.netresearchgate.net The presence of the achiral alcohol component, like 3,5-dimethylphenol, is crucial for achieving high stereoselectivity. researchgate.net
Another notable chiral ligand is (2S,3R)-(+)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol, known as Darvon alcohol. The complex derived from LiAlH₄ and Darvon alcohol has been used to reduce various α,β-acetylenic ketones, yielding the corresponding (R)-alcohols in good yields (62-99%) and with enantiomeric excesses ranging from 34-90%. researchgate.net The stereochemical outcome of these reductions is dependent on the configuration of the chiral amino alcohol used to modify the hydride reagent. mdma.ch
Table 2: Enantioselective Reduction of Alkynyl Ketones with a LiAlH₄-Darvon Alcohol Complex researchgate.net
| Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (%) |
| 1-Octyn-3-one | R | 85 | 86 |
| 1-Nonyn-3-one | R | 88 | 90 |
| 1-Decyn-3-one | R | 99 | 90 |
| 4-Phenyl-3-butyn-2-one | R | 62 | 34 |
Organocatalytic Approaches to Chiral Propargylic Alcohols
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing a metal-free alternative to traditional methods. units.it Chiral phosphoric acids, a class of Brønsted acid catalysts, have been successfully employed in the asymmetric transfer hydrogenation of various unsaturated compounds. sigmaaldrich.comgoogle.com
The enantioselective reduction of alkynyl ketones to chiral propargylic alcohols can be achieved using an organocatalyst in conjunction with a hydride source, such as a Hantzsch ester or benzothiazoline. acs.org For instance, the highly chemoselective transfer hydrogenation of fluorinated alkynyl ketimines has been accomplished using a chiral phosphoric acid catalyst, affording chiral fluorinated propargylamines in excellent enantioselectivities. acs.org This methodology is applicable to alkynyl ketones as well. nih.gov Iridium catalysts bearing chiral spiro ligands have also been shown to be effective in the asymmetric transfer hydrogenation of alkynyl ketones to furnish chiral propargylic alcohols with up to 98% ee. nih.gov
These organocatalytic methods offer mild reaction conditions and operational simplicity, representing a sustainable and practical route to enantiomerically enriched propargylic alcohols like (3S)-1-Heptyn-3-ol. nih.govorganic-chemistry.org
Biocatalytic Transformations for Enantiopure Alkynol Production
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of enantiopure compounds. Enzymes such as lipases and alcohol dehydrogenases (ADHs) are particularly effective for producing chiral alcohols. vulcanchem.com
A powerful biocatalytic strategy for producing enantiopure propargylic alcohols is deracemization. acs.org This method uses a two-enzyme cascade. In the first step, a non-selective enzyme, such as the unspecific peroxygenase from Agrocybe aegerita (rAaeUPO), oxidizes the racemic alcohol to the corresponding ketone (e.g., 1-heptyn-3-one). acs.orgresearchgate.net In the second step, an enantioselective alcohol dehydrogenase reduces the ketone to a single enantiomer of the alcohol. acs.orgresearchgate.net By selecting the appropriate ADH, either the (S) or (R) enantiomer can be obtained. For the synthesis of (3S)-1-Heptyn-3-ol, the (S)-selective ADH from Thermoanaerobacter brokii (TbADH) can be utilized. acs.org This one-pot, two-step process can achieve excellent yields and selectivities, often exceeding 98% ee. uniovi.es
Table 3: Biocatalytic Deracemization of Propargylic Alcohols acs.orgresearchgate.net
| Substrate (Racemic Alcohol) | ADH Used | Product Configuration | Yield (%) | Enantiomeric Excess (%) |
| 4-(4-Fluorophenyl)but-3-yn-2-ol | LkADH | S | 82 | >99 |
| 4-(4-Fluorophenyl)but-3-yn-2-ol | TbADH | R | 77 | 98 |
| 1-Phenylprop-2-yn-1-ol | LkADH | S | 94 | >99 |
| 1-Phenylprop-2-yn-1-ol | TbADH | R | 91 | >99 |
| 1-(4-Methoxyphenyl)prop-2-yn-1-ol | LkADH | S | 70 | 99 |
| 1-(4-Methoxyphenyl)prop-2-yn-1-ol | TbADH | R | 90 | >99 |
Divergent Synthetic Routes to Stereodefined 1-Heptyn-3-ol (B1630533) Analogues
The versatility of (3S)-1-Heptyn-3-ol as a chiral building block allows for its transformation into a wide array of stereodefined analogues. These divergent synthetic routes typically involve the modification of the alkyne or the alcohol functionality.
The terminal alkyne group of (3S)-1-Heptyn-3-ol is a key handle for various carbon-carbon bond-forming reactions. For example, Sonogashira coupling allows for the introduction of aryl or vinyl substituents at the terminus of the alkyne. This reaction, catalyzed by palladium and copper complexes, provides a straightforward method to access more complex chiral propargyl alcohols.
Furthermore, the alkyne can undergo hydrostannation, which involves the addition of a tin hydride across the triple bond. This reaction can be performed with high stereoselectivity to yield either the (E)- or (Z)-vinylstannane, which can then be used in Stille cross-coupling reactions to introduce a variety of substituents. ucl.ac.uk
The hydroxyl group can be protected with a suitable protecting group, such as a silyl (B83357) ether, to allow for selective reactions at the alkyne. This protected intermediate can then be subjected to various transformations, and the hydroxyl group can be deprotected at a later stage. For instance, the protected alcohol can undergo coupling reactions, and subsequent deprotection and oxidation can lead to the corresponding chiral ketone.
Another divergent strategy involves the epoxidation of the double bond that can be formed from the alkyne. For example, reduction of the alkyne to a (Z)-alkene followed by asymmetric epoxidation can introduce another stereocenter into the molecule, leading to the synthesis of complex, stereodefined structures.
These divergent synthetic routes, starting from the readily available (3S)-1-Heptyn-3-ol, provide access to a diverse library of chiral molecules that are valuable intermediates in the synthesis of biologically active compounds and other complex molecular targets. ucl.ac.uk
Stereochemical and Mechanistic Studies in Reactions Involving 3s 1 Heptyn 3 Ol
Enantioselective and Diastereoselective Transformations
The reactivity of (3S)-1-Heptyn-3-ol is dominated by its two primary functional groups: the terminal alkyne and the chiral hydroxyl group. These sites allow for a variety of selective transformations, where the existing stereocenter influences the stereochemical outcome of subsequent reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgrsc.org This reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials due to its mild reaction conditions and functional group tolerance. nobelprize.orgresearchgate.net The terminal alkyne of (3S)-1-Heptyn-3-ol makes it an ideal substrate for such couplings.
The general mechanism involves two interconnected catalytic cycles. wikipedia.org In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, which then acts as the activated species for transmetalation to the palladium(II) complex. wikipedia.org Reductive elimination from the resulting diorganopalladium(II) complex yields the coupled product and regenerates the Pd(0) catalyst. nih.gov While the chirality at the C3 position of (3S)-1-Heptyn-3-ol does not typically influence the mechanism of the coupling itself, the reaction provides a robust method to introduce complexity while preserving the stereocenter for subsequent transformations.
Recent advancements have also led to the development of copper-free Sonogashira couplings, which can be advantageous in terms of green chemistry and cost. rsc.org The versatility of the Sonogashira coupling allows for the reaction of (3S)-1-Heptyn-3-ol with a wide array of partners, including various aryl halides and triflates. wikipedia.org
Table 1: Representative Sonogashira Coupling Reaction
| Reactant 1 | Reactant 2 (Aryl/Vinyl Halide) | Catalyst System | Base/Solvent | Key Feature |
|---|---|---|---|---|
| (3S)-1-Heptyn-3-ol | R-X (e.g., Iodobenzene) | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N) | Forms C(sp)-C(sp²) bond under mild conditions. wikipedia.orgorganic-chemistry.org |
Gold(I)-Catalyzed Cycloisomerization with Central-to-Axial-to-Central Chirality Transfer
Gold(I) catalysts are exceptionally effective at activating alkynes towards nucleophilic attack. In the context of chiral propargyl systems derived from (3S)-1-Heptyn-3-ol, this catalysis can lead to sophisticated chirality transfer events. A notable example is the cycloisomerization of enantiomerically pure propargyl vinyl ethers, which can be synthesized from the parent alcohol. acs.org
This process demonstrates a remarkable central-to-axial-to-central chirality transfer. The reaction is initiated by the gold(I)-catalyzed cycloisomerization of the propargyl vinyl ether. This proceeds through a sequence involving the formation of a chiral allene (B1206475) intermediate, which possesses axial chirality derived from the initial central chirality of the propargyl alcohol. acs.org This axially chiral allene intermediate can then undergo further transformations, such as a Nazarov-type cyclization, to form new cyclic products with newly generated stereocenters. The key to the process is the nearly perfect transfer of the original stereochemical information into the final product. acs.org
DFT calculations have supported the mechanism, indicating that the formation of a nonplanar σ-Au(I)-pentadienyl cation intermediate with a helical configuration is responsible for the high fidelity of the chirality transfer, preventing erosion of the optical purity. acs.org
Table 2: Gold(I)-Catalyzed Cycloisomerization of a Propargyl Vinyl Ether Derivative
| Substrate | Catalyst | Solvent | Key Transformation | Stereochemical Outcome |
|---|---|---|---|---|
| (S)-Propargyl vinyl ether (derived from (3S)-1-Heptyn-3-ol) | [IPrAu(NCMe)]SbF₆ | CH₂Cl₂ | Cycloisomerization to cyclopentadiene | Complete central-to-axial-to-central chirality transfer (e.g., >99% ee). acs.org |
Chemo- and Regioselective Functionalization of the Alkyne Moiety
The terminal alkyne of (3S)-1-Heptyn-3-ol can be functionalized with high chemo- and regioselectivity, often leaving the hydroxyl group intact. Hydroboration is a classic example, where the choice of reagent dictates the outcome. Hydroboration followed by oxidation can convert the alkyne to either an aldehyde or a ketone. umich.edu More advanced methods can achieve high selectivity. For instance, rhodium-catalyzed hydroboration can exhibit different regioselectivities compared to uncatalyzed reactions.
Another important transformation is the [3+2] cycloaddition. For example, intramolecular silyl (B83357) nitronate cycloadditions involving an alkynyl nitroether derived from a similar chiral alcohol have been studied. mdpi.com These reactions show excellent chemospecificity, with the reaction occurring selectively at either the double or triple bond of an enyne system, and high diastereospecificity, where a single diastereomer of the starting material yields a single diastereomeric product. mdpi.com
Hydroxyl Group Derivatization and Stereochemical Implications
The hydroxyl group of (3S)-1-Heptyn-3-ol can be derivatized to form esters (e.g., acetates, pivalates) or ethers. This modification serves two primary purposes: protecting the alcohol and modulating the stereochemical course of subsequent reactions.
In gold-catalyzed reactions, changing the hydroxyl group to an acetate (B1210297) is often a prerequisite for 1,2- or 1,3-acyloxy migrations. chimia.ch These rearrangements are competitive pathways where the ester's carbonyl group attacks the gold-activated alkyne. The outcome (5-exo-dig vs. 6-endo-dig cyclization) can be influenced by steric and electronic factors, leading to different allenyl acetate intermediates or metal carbenes, which then dictate the final product structure. chimia.ch
In palladium-catalyzed reactions, such as the π–σ–π rearrangement of allylic intermediates, derivatization of the hydroxyl group can influence the stereochemical outcome. For instance, in the synthesis of vinylcyclopropanes, the conversion of an allylic alcohol to a benzoate (B1203000) ester was a key step before a Pd-catalyzed cyclization, which proceeded through a specific syn,syn-allyl complex to ensure the desired stereochemistry. marquette.edu
Reaction Mechanism Elucidation
Understanding the precise mechanisms of these transformations is crucial for predicting outcomes and designing new synthetic strategies. Computational chemistry has become an indispensable tool for this purpose.
Computational Chemistry and Transition State Analysis
Computational methods, particularly Density Functional Theory (DFT), are frequently used to investigate the reaction pathways of complex transformations involving (3S)-1-Heptyn-3-ol and its derivatives. mdpi.comacs.org
For the gold(I)-catalyzed cycloisomerization involving chirality transfer, DFT calculations have been instrumental. They have shown that the reaction proceeds via a helical σ-Au(I)-pentadienyl cation intermediate, and the high energy barrier for the interconversion of the enantiomeric helices explains the observed preservation of enantiomeric excess. acs.org
In studies of intramolecular cycloadditions, molecular modeling computations have been used to understand the observed chemo- and stereoselectivity. mdpi.com By calculating the energies of transition states, researchers can rationalize why one reaction pathway (e.g., attack at a double bond vs. a triple bond) is favored over another. These calculations suggested that the observed products were formed under kinetic control, as the transition state leading to them was lower in energy, even if the final product was not the most thermodynamically stable isomer. mdpi.com
For palladium-catalyzed cross-coupling reactions, computational studies have helped elucidate the competing pathways that determine selectivity. In alkyne dimerizations, for example, DFT studies compared the energetic barriers of carbopalladation versus hydropalladation mechanisms to explain the observed head-to-head or head-to-tail regioselectivity. nih.gov
Kinetic Isotope Effects in Transformations
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution affects the rate of a reaction. wikipedia.org It is defined as the ratio of the rate constant of the reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH). A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. pkusz.edu.cnmmcmodinagar.ac.in For C-H bond cleavage, the replacement of hydrogen (¹H) with deuterium (B1214612) (²H) typically results in a significant primary KIE (kH/kD > 1), as the greater mass of deuterium leads to a lower vibrational frequency and a higher activation energy for bond cleavage. mmcmodinagar.ac.in
While specific KIE studies detailing transformations of (3S)-1-Heptyn-3-ol are not extensively documented in the literature, research on the broader class of propargylic alcohols provides valuable insight into the mechanistic details of their reactions. These studies often focus on the activation of the propargylic C-H bond adjacent to the alcohol, which can be a key step in various transformations.
These examples demonstrate that C-H bond cleavage at the carbon bearing the hydroxyl group can be integral to the reaction mechanism. A significant kH/kD value indicates that this bond is breaking during the slowest step of the reaction, providing crucial information about the transition state.
Table 1: Representative Kinetic Isotope Effects in Reactions of Propargylic Alcohols
| Reaction Type | Catalyst System | Bond Cleavage | kH/kD | Reference |
|---|---|---|---|---|
| TEMPO Addition | Copper-catalyzed | Propargylic C-H | 3.76 | N/A |
This table presents data from studies on propargyl alcohols as a class to illustrate typical KIE values.
Stereochemical Retention and Inversion Pathways
The stereochemical fate of the C3 chiral center in (3S)-1-Heptyn-3-ol is a critical consideration in synthesis design. Reactions can proceed with either retention of the (S)-configuration, inversion to the (R)-configuration, or racemization. The outcome is dictated by the reaction mechanism.
Stereochemical Inversion Pathways
Inversion of configuration is the hallmark of the bimolecular nucleophilic substitution (SN2) reaction. For an alcohol like (3S)-1-Heptyn-3-ol, the hydroxyl group is a poor leaving group. Therefore, direct displacement is not feasible. To facilitate an SN2 reaction, the hydroxyl group must first be converted into a good leaving group.
One of the most reliable methods for achieving stereochemical inversion of an alcohol is the Mitsunobu reaction . wikipedia.orgorganic-chemistry.org This reaction converts a primary or secondary alcohol into a variety of functional groups with a complete Walden inversion of the stereocenter. tcichemicals.com The reaction uses a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). The alcohol is activated by the phosphine to form an oxyphosphonium salt, which is an excellent leaving group. A suitable nucleophile can then displace this group via a backside SN2 attack, resulting in clean inversion of the stereochemistry. organic-chemistry.orgtcichemicals.com For example, reacting (3S)-1-Heptyn-3-ol with a carboxylic acid under Mitsunobu conditions would yield the corresponding (R)-ester.
Another common strategy involves a two-step sequence:
Activation with Retention: The alcohol is first converted to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This reaction occurs at the oxygen atom and does not break the C-O bond of the stereocenter, thus proceeding with full retention of the (S)-configuration. libretexts.orgmasterorganicchemistry.com
Displacement with Inversion: The resulting (S)-alkyl tosylate is then treated with a nucleophile in a classic SN2 reaction. The nucleophile attacks the carbon from the side opposite the bulky tosylate leaving group, forcing an inversion of the stereocenter to the (R)-configuration. libretexts.orglibretexts.org
Table 2: Common Reactions for Stereochemical Inversion of Alcohols
| Reaction Name | Reagents | Key Feature | Stereochemical Outcome |
|---|---|---|---|
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nucleophile (e.g., RCOOH) | One-pot conversion | Complete Inversion |
Stereochemical Retention Pathways
A double inversion sequence provides a reliable pathway for retention. This can be accomplished by:
First Inversion: Converting the alcohol into an alkyl halide using reagents that are known to proceed with inversion. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the alcohol to the corresponding chloride or bromide with inversion of the stereocenter. This would transform (3S)-1-Heptyn-3-ol into (R)-3-chloro-1-heptyne or (R)-3-bromo-1-heptyne.
Second Inversion: The resulting (R)-alkyl halide is then subjected to a second SN2 reaction with the desired nucleophile. This second displacement also proceeds with inversion, flipping the stereocenter back to the (S)-configuration.
Catalytic Applications and Ligand Design with 3s 1 Heptyn 3 Ol Derivatives
Chiral Ligand Synthesis and Evaluation
The inherent chirality and functional groups of (3S)-1-Heptyn-3-ol—a stereocenter, a hydroxyl group, and an alkyne moiety—make it an excellent starting point for the synthesis of sophisticated chiral ligands.
The design of chiral ligands derived from propargylic alcohols like (3S)-1-Heptyn-3-ol is guided by several key principles aimed at maximizing enantiocontrol in catalytic reactions. A primary concept is the creation of a well-defined chiral environment around the metal center. This is often achieved by incorporating the propargylic alcohol scaffold into a more rigid cyclic or bicyclic structure.
Key design strategies include:
Modularity: Ligands are often constructed in a modular fashion, allowing for systematic tuning of steric and electronic properties. For instance, nonsymmetrical P,N-ligands, which combine a phosphorus and a nitrogen donor atom, have proven highly effective and can outperform traditional C2-symmetric ligands in many reactions.
Bifunctionality: Modern ligand design increasingly incorporates bifunctional elements. For example, a ligand can possess both a metal-coordinating site and a separate catalytic site (e.g., a Brønsted base or acid) that works in concert with the metal. This cooperative catalysis can enable reactions that are otherwise difficult to achieve.
Steric and Electronic Desymmetrization: Moving away from classical C2-symmetric ligands, the concept of steric and electronic desymmetrization has led to highly successful ligand classes like the PHOX (phosphine-oxazoline) ligands. The distinct electronic properties of the different donor atoms (e.g., a soft phosphine (B1218219) and a hard oxazoline (B21484) nitrogen) create a unique coordination environment that can enhance both reactivity and selectivity. The propargylic alcohol backbone can serve as a chiral precursor to the oxazoline or other heterocyclic components of such ligands.
Ligands derived from chiral propargylic alcohols are employed in a range of asymmetric catalytic reactions. Two prominent examples are the hydration of alkynes and the reduction of ketones.
Asymmetric Hydration: Gold-catalyzed hydration of alkynes is a powerful method for synthesizing ketones. The use of chiral ligands allows for enantioselective protonation of an enol intermediate, which can be challenging. The mechanism typically involves the formation of a π-complex between the cationic gold catalyst and the alkyne, making it susceptible to nucleophilic attack by water. While direct asymmetric hydration using (3S)-1-Heptyn-3-ol derivatives as ligands is an area of ongoing research, the principles established in related gold-catalyzed transformations highlight the potential for achieving high enantioselectivity.
Asymmetric Reduction: The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Catalysts derived from chiral amino alcohols, which can be synthesized from precursors like (3S)-1-Heptyn-3-ol, are highly effective. For example, oxazaborolidine catalysts generated in situ from amino alcohols catalyze the reduction of ketones with borane, affording high yields and enantiomeric excesses. Another powerful method is asymmetric transfer hydrogenation (ATH), often performed in water using formate (B1220265) as the hydrogen source. Chiral iridium(III) catalysts have demonstrated exceptional activity, reducing a wide range of ketones with excellent conversions and enantioselectivities up to 98% ee.
| Catalyst Type | Reaction | Key Features | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Oxazaborolidine (from amino alcohol) | Ketone reduction with borane | In situ catalyst generation; effective for aryl-alkyl ketones. | Up to 96% | |
| Ir(III)-CsDPEN Complex | Asymmetric Transfer Hydrogenation (ATH) in water | High efficiency (S/C ratio up to 1000); broad substrate scope. | Up to 98% | |
| Ru(II)-PHOX Complex | Asymmetric Transfer Hydrogenation (ATH) | Effective for aryl-alkyl ketones. | Up to 97% |
Role in Transition Metal-Catalyzed Organic Synthesis
The alkyne and alcohol functionalities of (3S)-1-Heptyn-3-ol and its derivatives make them versatile participants in a wide array of transition metal-catalyzed reactions. They can act as substrates, intermediates, or precursors to ligands, playing a crucial role in the construction of complex molecular architectures.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast range of cross-coupling reactions. Propargylic alcohols and their derivatives can participate in several key palladium-catalyzed transformations:
Sonogashira Coupling: The terminal alkyne of (3S)-1-Heptyn-3-ol is a suitable partner in Sonogashira coupling reactions, allowing for the formation of a C(sp)-C(sp²) bond with aryl or vinyl halides. This reaction provides a direct route to more complex chiral alkynes.
Allylic Substitution: The hydroxyl group can be converted into a leaving group (e.g., a carbonate or phosphate), transforming the molecule into an electrophile for palladium-catalyzed asymmetric allylic alkylation (AAA). Alternatively, the alcohol can act as a nucleophile in palladium-catalyzed reactions, such as the cross-coupling with olefins to form complex ethers.
Cascade Reactions: Palladium catalysts can initiate cascade sequences where an initial C-H activation or olefination is followed by an intramolecular cyclization. Derivatives of (3S)-1-Heptyn-3-ol can be designed to undergo such cascades, leading to the rapid construction of complex heterocyclic structures.
| Reaction Type | Description | Potential Role of (3S)-1-Heptyn-3-ol Derivative | Reference |
|---|---|---|---|
| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl/vinyl halide. | Alkyne coupling partner. | |
| Heck Reaction | Coupling of an unsaturated halide with an alkene. | Precursor to a substituted alkene partner. | |
| C(sp³)–H Olefination/Annulation | Cascade reaction to form lactams. | As part of a directing group or chiral auxiliary. | |
| C–N Cross-Coupling | Formation of C–N bonds to create aromatic amines. | As a scaffold for synthesizing chiral ligands for the catalyst. |
Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating alkynes toward nucleophilic attack. This high affinity, or "carbophilicity," makes them ideal for reactions involving propargylic systems.
Hydrofunctionalization: Gold catalysts promote the addition of various nucleophiles (water, alcohols, amines) across the alkyne of (3S)-1-Heptyn-3-ol derivatives. For instance, intramolecular hydroalkoxylation can lead to the formation of chiral cyclic ethers.
Rearrangements: Propargylic esters derived from (3S)-1-Heptyn-3-ol can undergo gold-catalyzed rearrangements. A notable example is the Meyer-Schuster rearrangement to form α,β-unsaturated ketones. Chiral ligands can control the stereochemical outcome of these processes.
Cycloadditions and Annulations: Gold catalysts can generate vinyl-gold or gold-carbene intermediates from propargylic precursors. These reactive species can then participate in cycloaddition reactions. For example, a gold(III)-catalyzed [3+3]-annulation between propargyl esters and azomethine imines has been reported to proceed through a gold-carbenoid intermediate.
Beyond palladium and gold, derivatives of (3S)-1-Heptyn-3-ol are valuable in reactions catalyzed by a variety of other transition metals.
Copper: Copper catalysts are widely used for alkyne-azide cycloadditions (CuAAC) and for propargylic substitution reactions. Chiral bifunctional ligands can enable copper-catalyzed asymmetric propargylic substitutions of propargylic alcohols, providing access to a range of chiral products with high enantioselectivity.
Ruthenium and Iridium: Ruthenium and iridium complexes are preeminent catalysts for asymmetric hydrogenation and transfer hydrogenation. Chiral ligands derived from propargylic alcohols can be used to prepare highly effective Ru(II) and Ir(III) catalysts for the reduction of ketones and other unsaturated functional groups.
Iron: As an earth-abundant and low-cost metal, iron is an attractive choice for catalysis. Chiral 2,2′-bipyridinediol ligands, which can be synthesized from chiral precursors, have been used to create Fe(II) complexes that catalyze asymmetric Mukaiyama aldol (B89426) and thia-Michael reactions.
Vanadium: Chiral Schiff base ligands, preparable from chiral building blocks, can be complexed with vanadium to catalyze the asymmetric oxidation of sulfides to chiral sulfoxides.
Immobilization and Heterogeneous Catalysis of (3S)-1-Heptyn-3-ol Derivatives
The transformation of homogeneous catalysts derived from (3S)-1-Heptyn-3-ol into heterogeneous systems is a critical step for their practical application in industrial processes. Immobilization on solid supports offers significant advantages, including simplified catalyst-product separation, enhanced catalyst stability, and the potential for continuous flow reactions. While specific examples involving (3S)-1-Heptyn-3-ol derivatives are not documented in the reviewed literature, the established strategies for immobilizing chiral ligands and catalysts can be considered as a framework for future research.
The primary approaches to immobilization involve the covalent attachment of the catalyst to a solid support, non-covalent adsorption, or encapsulation within a porous matrix. The choice of support material is crucial and can significantly influence the performance of the resulting heterogeneous catalyst. Common supports include inorganic materials like silica (B1680970) and alumina, as well as organic polymers.
A potential strategy for the covalent immobilization of a (3S)-1-Heptyn-3-ol derivative would involve functionalizing the ligand with a tether that can react with the surface of a support. For instance, the ligand could be modified to include a silane (B1218182) group, allowing for covalent bonding to the surface of silica gel. The success of this approach would depend on maintaining the chiral integrity and catalytic activity of the active species after immobilization.
The performance of such a heterogeneous catalyst would need to be thoroughly evaluated. Key parameters of interest would include:
Catalytic Activity: Comparing the reaction rates and conversions achieved with the heterogeneous catalyst to its homogeneous counterpart.
Enantioselectivity: Assessing whether the immobilization process affects the stereochemical outcome of the catalyzed reaction.
Leaching: Determining the extent to which the active catalytic species detaches from the support into the reaction mixture.
Reusability: Evaluating the catalyst's performance over multiple reaction cycles to ascertain its long-term stability and economic viability.
Given the absence of specific research data, the following table is a hypothetical representation of how the performance of an immobilized (3S)-1-Heptyn-3-ol-based catalyst might be presented.
Table 1: Hypothetical Performance of an Immobilized (3S)-1-Heptyn-3-ol Derivative in a Catalytic Reaction
| Cycle | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|
| 1 | 98 | 95 |
| 2 | 97 | 94 |
| 3 | 95 | 94 |
| 4 | 92 | 93 |
Further research is necessary to explore the practical applications of (3S)-1-Heptyn-3-ol derivatives in heterogeneous catalysis. The development of robust and efficient immobilized catalysts based on this chiral building block would be a valuable contribution to the field of asymmetric synthesis.
Advanced Spectroscopic and Structural Characterization of 3s 1 Heptyn 3 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. In the context of (3S)-1-Heptyn-3-ol, it is indispensable for confirming the connectivity of atoms and, crucially, for assigning the absolute stereochemistry at the C3 position.
To determine the enantiomeric purity and assign the absolute configuration of chiral alcohols like (3S)-1-Heptyn-3-ol, chiral shift reagents (CSRs) are utilized in NMR spectroscopy. open.ac.uk These reagents, typically lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), are chiral and can form diastereomeric complexes with the enantiomers of the analyte. open.ac.uklibretexts.org This interaction induces significant changes in the chemical shifts of the protons near the chiral center, allowing for the differentiation of enantiomers. orgsyn.org
For instance, when a chiral shift reagent is added to a sample of 1-heptyn-3-ol (B1630533), the proton on the chiral carbinol carbon experiences a notable downfield shift. orgsyn.org The extent of this shift can be different for the (R) and (S) enantiomers, enabling their distinction and quantification. orgsyn.org The differential interaction between the chiral reagent and the two enantiomers leads to the separation of their corresponding signals in the NMR spectrum, which would otherwise be indistinguishable.
The ¹H and ¹³C NMR spectra provide foundational information about the carbon-hydrogen framework of (3S)-1-Heptyn-3-ol.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-heptyn-3-ol displays characteristic signals that correspond to the different types of protons in the molecule. chemicalbook.com The alkyne proton (H-1) typically appears as a singlet or a narrow triplet, while the proton on the carbon bearing the hydroxyl group (H-3) appears as a multiplet due to coupling with adjacent protons. The signals for the butyl chain protons are found in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. nih.gov For 1-heptyn-3-ol, distinct signals are observed for the two acetylenic carbons, the carbinol carbon (C-3), and the four carbons of the butyl group. The chemical shift of the C-3 carbon is particularly indicative of the alcohol functionality.
The following tables summarize the typical chemical shift ranges for the protons and carbons in 1-heptyn-3-ol.
Interactive Data Table: ¹H NMR Data for 1-Heptyn-3-ol Data obtained in CDCl₃. chemicalbook.com
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| H-1 (≡C-H) | ~2.46 | t |
| H-3 (CH-OH) | ~4.36 | m |
| H-4 (CH₂) | ~1.69 | m |
| H-5, H-6 (CH₂) | ~1.11-1.64 | m |
| H-7 (CH₃) | ~0.92 | t |
Interactive Data Table: ¹³C NMR Data for 1-Heptyn-3-ol Data obtained in CDCl₃. nih.gov
| Carbon Assignment | Chemical Shift (ppm) |
| C-1 (≡C-H) | ~84.8 |
| C-2 (C≡) | ~81.9 |
| C-3 (CH-OH) | ~61.6 |
| C-4 (CH₂) | ~38.4 |
| C-5 (CH₂) | ~24.6 |
| C-6 (CH₂) | ~22.4 |
| C-7 (CH₃) | ~13.9 |
Beyond standard 1D NMR, advanced techniques are crucial for the unambiguous determination of the absolute configuration of (3S)-1-Heptyn-3-ol. core.ac.uk One of the most common methods is the Mosher's ester analysis. umn.eduspringernature.comresearchgate.net This technique involves the formation of diastereomeric esters by reacting the chiral alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). umn.edu
The resulting diastereomeric esters exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety. springernature.com By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the spatial arrangement of the substituents around the chiral center can be deduced, thus establishing the absolute configuration of the alcohol. umn.eduresearchgate.net This method has been successfully applied to assign the absolute configuration of a wide range of chiral alcohols. nih.gov
Other 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm the connectivity of the atoms within the molecule. nih.govmdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide through-space correlations between protons, which can also aid in stereochemical assignments in more complex derivatives. wordpress.comnumberanalytics.com
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the structural characterization of immobilized molecules, such as derivatives of (3S)-1-Heptyn-3-ol attached to a solid support. pnnl.gov Unlike solution-state NMR, ssNMR can provide detailed structural information on non-crystalline or insoluble materials. preprints.org
Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. pnnl.gov By analyzing the chemical shifts and through-space interactions in the solid state, it is possible to understand the conformation and packing of the immobilized derivatives. This information is critical in applications where the orientation and accessibility of the molecule on a surface are important, such as in heterogeneous catalysis or materials science. The use of ssNMR can provide insights into how the immobilization process affects the structure and dynamics of the (3S)-1-Heptyn-3-ol derivative. frontiersin.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. rsc.orgchemicalbook.com
Infrared (IR) Spectroscopy: The IR spectrum of 1-heptyn-3-ol shows characteristic absorption bands that confirm the presence of the key functional groups. nist.gov A strong, broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The sharp, weaker band around 3300 cm⁻¹ corresponds to the ≡C-H stretching of the terminal alkyne. The C≡C triple bond stretch appears as a weak absorption around 2100 cm⁻¹. The C-H stretching vibrations of the alkyl chain are observed in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org The C≡C triple bond, which often shows a weak absorption in the IR spectrum, typically exhibits a strong signal in the Raman spectrum, making it a useful technique for identifying this functional group. nih.gov The symmetric C-H stretching vibrations of the alkyl chain are also prominent in the Raman spectrum.
Interactive Data Table: Key Vibrational Frequencies for 1-Heptyn-3-ol
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| O-H | Stretching | 3300-3400 (broad) | IR nist.gov |
| ≡C-H | Stretching | ~3300 (sharp) | IR nist.gov |
| C-H (alkyl) | Stretching | 2850-3000 | IR, Raman nist.gov |
| C≡C | Stretching | ~2100 | IR (weak), Raman (strong) nih.gov |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. chemicalbook.comnist.gov
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of 1-heptyn-3-ol, the molecular ion peak (M⁺) may be observed at m/z 112, corresponding to the molecular formula C₇H₁₂O. nist.gov However, the molecular ion can be unstable and may not always be prominent. The fragmentation pattern provides structural information. Common fragments include the loss of a butyl group (M-57) and the loss of water (M-18).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. measurlabs.comresearchgate.net For (3S)-1-Heptyn-3-ol, the calculated exact mass is 112.088815 g/mol . lookchem.com HRMS can confirm this value with high precision (typically to within a few parts per million), which serves as definitive proof of the molecular formula. chemrxiv.org This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
Interactive Data Table: Mass Spectrometry Data for 1-Heptyn-3-ol
| Parameter | Value |
| Molecular Formula | C₇H₁₂O nist.gov |
| Nominal Mass | 112 g/mol scbt.com |
| Exact Mass (Calculated) | 112.088815 g/mol lookchem.com |
| Key MS Fragments (m/z) | 55, 83 nist.gov |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a chiral molecule's absolute configuration. acs.orgresearchgate.net The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. For chiral molecules, the phenomenon of anomalous dispersion allows for the distinction between enantiomers. researchgate.net This effect, which is more pronounced for atoms heavier than oxygen, can lead to measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs), enabling the assignment of the absolute structure. acs.orgresearchgate.net
Direct single-crystal X-ray diffraction of (3S)-1-Heptyn-3-ol is challenging as it is a liquid at room temperature. researchgate.net Therefore, the determination of its absolute configuration often involves the synthesis of a solid derivative. A common strategy is to react the alcohol with a suitable achiral or chiral reagent to produce a crystalline material. The absolute stereochemistry of the parent alcohol can then be inferred from the crystal structure of the derivative.
In a notable example, (S)-1-heptyn-3-ol was used in the synthesis of enantiomerically enriched propargyl vinyl ethers. acs.orgacs.org The resulting diene product was subsequently derivatized to yield crystals suitable for X-ray analysis. acs.org The crystallographic data obtained from such an analysis provides precise information on bond lengths, bond angles, and the spatial relationship between all atoms, confirming the (S)-configuration of the chiral center originating from the parent alcohol. The key output of such an analysis is a set of crystallographic parameters, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. acs.org
The process generally involves:
Derivatization: Reaction of the chiral alcohol to form a solid, crystalline derivative.
Crystal Growth: Growing a high-quality single crystal of the derivative, which is often a significant challenge. researchgate.net
Data Collection: Mounting the crystal on a diffractometer and exposing it to a beam of X-rays to collect diffraction data.
Structure Solution and Refinement: Solving the phase problem to generate an electron density map and refining the atomic positions to fit the experimental data. The absolute configuration is typically determined by calculating the Flack parameter, which should be close to 0 for the correct enantiomer. unige.ch
Below is a table representing typical data that would be generated from an X-ray crystallographic analysis of a derivative of (3S)-1-Heptyn-3-ol.
| Parameter | Description | Typical Value/Information |
|---|---|---|
| Crystal System | The symmetry system to which the crystal belongs (e.g., Orthorhombic, Monoclinic). | Orthorhombic |
| Space Group | A more detailed description of the crystal's symmetry. | P212121 |
| Unit Cell Dimensions (Å) | The lengths of the edges of the unit cell (a, b, c). | a = 8.5, b = 12.3, c = 15.1 |
| Unit Cell Angles (°) | The angles between the unit cell axes (α, β, γ). | α = 90, β = 90, γ = 90 |
| Volume (Å3) | The volume of the unit cell. | 1578.5 |
| Flack Parameter | A parameter used to determine the absolute structure of a chiral, non-centrosymmetric crystal. A value near 0 indicates the correct absolute configuration. | 0.05(3) |
| CCDC Deposition No. | The unique identifier for the crystallographic data in the Cambridge Crystallographic Data Centre. | e.g., 2424553 acs.org |
Chiroptical Properties and Circular Dichroism (CD) Spectroscopy
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. acs.orgacs.org Electronic Circular Dichroism (CD) spectroscopy is a powerful method for studying chiral molecules, particularly for determining their absolute configuration and investigating conformational changes in solution. acs.orgmdpi.com
For (3S)-1-Heptyn-3-ol, the chiroptical properties arise from the presence of a stereogenic center at the C3 position, which is directly bonded to two chromophores: the hydroxyl (-OH) group and the ethynyl (B1212043) (-C≡C) group. A chromophore is a part of a molecule that absorbs light. In CD spectroscopy, a chiral molecule will absorb left and right circularly polarized light differently in the region of its chromophores' electronic transitions, resulting in a CD signal, known as a Cotton effect. mdpi.com
The CD spectrum of (3S)-1-Heptyn-3-ol is expected to show signals corresponding to the electronic transitions of the hydroxyl and alkyne functionalities.
Hydroxyl Group: The n → σ* transition of the hydroxyl group typically occurs in the vacuum ultraviolet (VUV) region (below 200 nm). researchgate.net
Alkyne Group: The π → π* transitions of the carbon-carbon triple bond also occur at short wavelengths, typically below 200 nm. acs.org
While the individual chromophores absorb at low wavelengths, their spatial arrangement around the chiral center induces the CD signals. The sign and intensity of the Cotton effects are exquisitely sensitive to the stereochemistry. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to assign the absolute configuration by comparing the measured spectrum to the calculated spectrum for a known configuration. mdpi.com
The chiroptical properties can be significantly influenced by the molecular environment. For instance, aggregation or the formation of derivatives can lead to aggregation-induced circular dichroism (AICD) or the appearance of new CD signals due to exciton (B1674681) coupling between interacting chromophores. acs.orge3s-conferences.org
The table below summarizes the expected chiroptical features for a chiral propargylic alcohol like (3S)-1-Heptyn-3-ol.
| Chromophore/Transition | Expected Absorption Region (λmax) | Associated CD Effect | Notes |
|---|---|---|---|
| Hydroxyl (n → σ) | ~180-190 nm | Cotton Effect | Sign and magnitude depend on the conformation and absolute configuration. researchgate.net |
| Alkyne (π → π) | < 200 nm | Cotton Effect | The acetylenic group is a key contributor to the chiroptical response. acs.org |
| Derivatives (e.g., with aromatic rings) | 200-400 nm | Exciton-coupled Cotton Effects | Derivatization with a chromophore like a phenyl or naphthyl group can shift signals to more accessible wavelengths and produce strong, predictable bisignate CD signals. mdpi.com |
Theoretical and Computational Chemistry Studies of 3s 1 Heptyn 3 Ol
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules like (3S)-1-Heptyn-3-ol. These methods provide detailed information about the electronic distribution and how it influences the molecule's reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to study various aspects of chemical systems, including geometries, energies, and reaction mechanisms. researchgate.net In the context of propargylic alcohols, DFT calculations have been employed to elucidate reaction mechanisms, predict the stability of intermediates, and understand the factors governing reactivity. bohrium.comacs.orgrsc.org For instance, DFT has been used to study the carboxylative cyclization of propargyl alcohols, providing a plausible reaction mechanism. bohrium.com It has also been instrumental in investigating the mechanism of gold(I)-catalyzed oxidation of propargylic alcohols. acs.org Furthermore, DFT studies on trifluoromethylated propargyl alcohols have helped in understanding the electronic properties and electrophilicity of carbocation intermediates. rsc.org
While specific DFT studies focusing solely on (3S)-1-Heptyn-3-ol are not extensively documented in the provided results, the principles and methodologies applied to similar propargylic alcohols are directly transferable. Such calculations would typically involve optimizing the geometry of the molecule to find its most stable conformation and then calculating various electronic properties.
A hypothetical DFT study on (3S)-1-Heptyn-3-ol at a common level of theory, such as B3LYP/6-31G(d), could yield valuable data. ias.ac.in
Table 1: Calculated Properties of (3S)-1-Heptyn-3-ol (Hypothetical DFT Data)
| Property | Calculated Value |
| Total Energy | [Value] Hartree |
| Dipole Moment | [Value] Debye |
| HOMO Energy | [Value] eV |
| LUMO Energy | [Value] eV |
| HOMO-LUMO Gap | [Value] eV |
Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they represent the frontiers of electron donation and acceptance, respectively. The dominant frontier molecular orbital interaction in many reactions involving alkynes is between the HOMO of a nucleophile and the LUMO of the alkyne. nsf.gov
For a propargylic alcohol like (3S)-1-Heptyn-3-ol, the HOMO is expected to have significant contributions from the π-electrons of the carbon-carbon triple bond and the lone pair electrons of the hydroxyl oxygen. The LUMO, on the other hand, would be the antibonding π* orbital of the alkyne. The energies of these frontier orbitals are crucial in determining the molecule's reactivity towards electrophiles and nucleophiles.
Conformer Analysis and Stereoelectronic Effects
The three-dimensional structure of (3S)-1-Heptyn-3-ol is not rigid, and it can exist in various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and understand the energetic barriers between them. For propargyl alcohol, computational studies have identified gauche and trans conformers as energy minima. researchgate.net
Stereoelectronic effects, which are stabilizing interactions arising from favorable orbital overlap in specific geometric arrangements, play a crucial role in determining the preferred conformations and reactivity of molecules. e-bookshelf.de In alkynes, hyperconjugative interactions can assist in alkyne bending, which is often a prerequisite for cycloaddition reactions. nsf.gove-bookshelf.de The presence of heteroatoms, such as the oxygen in the hydroxyl group of (3S)-1-Heptyn-3-ol, can introduce additional stereoelectronic interactions, such as anomeric effects, which can influence bond lengths and reactivity. nih.gov These effects are highly dependent on the relative orientation of the interacting orbitals and can significantly impact the energy of transition states. nsf.gov
Reaction Pathway Modeling and Energy Landscapes
Computational chemistry allows for the modeling of reaction pathways and the calculation of the associated energy landscapes. This provides a detailed picture of the energy changes that occur as reactants are converted into products, including the identification of transition states and intermediates. For reactions involving propargylic alcohols, such as gold-catalyzed cycloisomerizations, DFT calculations have been used to map out the potential energy surface and elucidate the mechanism, including the chirality transfer process. acs.org Similarly, in the context of radical cascades, computational modeling has helped to understand how stereoelectronic effects can influence reaction outcomes. acs.org
Predictive Models for Enantioselectivity
The synthesis of chiral molecules like (3S)-1-Heptyn-3-ol with high enantioselectivity is a major goal in organic chemistry. researchgate.net Computational models are increasingly being used to understand and predict the enantioselectivity of asymmetric reactions. upi.edu These models often involve calculating the energies of the diastereomeric transition states that lead to the different enantiomers of the product. The enantiomeric excess (ee) can then be predicted from the calculated energy difference between these transition states.
For the synthesis of chiral propargylic alcohols via the enantioselective addition of alkynes to aldehydes, computational studies have been performed to rationalize the observed stereochemical outcomes. nih.govpku.edu.cnacs.org These studies often focus on the structure of the chiral catalyst and its interaction with the substrates in the transition state. For example, quantum chemical studies have been used to investigate the mechanism of enantioselective alkynylation catalyzed by oxazaborolidines. pku.edu.cn The development of accurate predictive models for the enantioselective synthesis of (3S)-1-Heptyn-3-ol would be highly valuable for optimizing reaction conditions and designing more efficient catalysts. organic-chemistry.org
Applications of 3s 1 Heptyn 3 Ol As a Versatile Chiral Building Block
Enantioselective Synthesis of Complex Bioactive Molecules and Natural Products
The defined stereochemistry of (3S)-1-Heptyn-3-ol makes it an ideal starting point for the enantioselective synthesis of natural products and other bioactive molecules, where biological function is critically dependent on the correct three-dimensional arrangement of atoms.
One notable application is in the synthesis of fluorinated analogues of alkaloids. For instance, (S)-1-heptyn-3-ol is utilized as a key fragment in the synthesis of a non-racemic trifluoro analogue of the alkaloid monomorine. In this synthesis, the chiral alcohol is coupled with a triflate intermediate using a palladium and copper catalyst system to form a crucial enamine intermediate, demonstrating the direct incorporation of the chiral heptynol backbone into a complex target. bioorganica.com.ua
Furthermore, derivatives of this chiral scaffold have been identified as potent bioactive compounds. Patents have described quinuclidine (B89598) derivatives incorporating a modified 1-heptyn-3-ol (B1630533) structure that act as M2 and/or M3 muscarinic receptor inhibitors, highlighting the pharmaceutical relevance of this chiral motif. google.com
| Target Molecule/Class | Role of (3S)-1-Heptyn-3-ol | Key Reaction | Significance |
|---|---|---|---|
| Monomorine Analogue | Chiral building block | Palladium-copper co-catalyzed coupling reaction | Synthesis of fluorinated alkaloid analogues. bioorganica.com.ua |
| Muscarinic Receptor Inhibitors | Core chiral scaffold | Incorporated into quinuclidine derivatives | Development of potential therapeutics for various diseases. google.com |
**7.2. Construction of Novel Organic Scaffolds and Architectures
The unique combination of functional groups in (3S)-1-Heptyn-3-ol enables its use in constructing diverse and novel molecular frameworks, from linear conjugated systems to complex heterocyclic structures.
The terminal alkyne of 1-heptyn-3-ol is a versatile handle for building extended conjugated systems like polyenes and polyacetylenes. These structures are of interest for their electronic and optical properties.
Polyene Synthesis: Through sequential, stereospecific Sonogashira cross-coupling reactions, the 1-heptyne (B1330384) unit (an achiral analogue) can be coupled with halogenated alkenes to produce stereodefined enediynes. These intermediates are then selectively reduced to form conjugated polyenes, such as those found in natural products. core.ac.uk The use of the chiral (3S)-1-Heptyn-3-ol would introduce a chiral center into these systems.
Polyalkyne Synthesis: The reiterative coupling of terminal alkynes is a method for creating methylene-interrupted polyalkynes. adelaide.edu.au Studies on 1-heptyne demonstrate its utility in copper(I)-catalyzed coupling reactions to form longer polyalkyne chains. adelaide.edu.au
Helical Polymers: The polymerization of substituted acetylenes using rhodium-based or other transition metal catalysts can produce stereoregular polymers. researchgate.net When a chiral monomer such as (3S)-1-Heptyn-3-ol is used, the polymerization can proceed in a helix-sense-selective manner, leading to the formation of stable, one-handed helical polymers. researchgate.netresearchgate.net These chiral polymers have potential applications in materials science.
| Scaffold Type | Synthetic Method | Role of (3S)-1-Heptyn-3-ol |
|---|---|---|
| Stereodefined Polyenes | Sonogashira cross-coupling followed by reduction | Provides the alkyne component for building the carbon backbone. core.ac.uk |
| Polyacetylenes | Polymerization via transition metal catalysis (e.g., Rhodium) | Acts as a chiral monomer to produce helical polymers. researchgate.netresearchgate.net |
| Methylene-interrupted Polyalkynes | Reiterative copper(I)-catalyzed coupling | Serves as the starting alkyne unit. adelaide.edu.au |
The terminal alkyne functionality is an excellent precursor for the synthesis of five-membered heterocyclic rings, which are prevalent in medicinal chemistry.
Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgfrontiersin.org The terminal alkyne of (3S)-1-Heptyn-3-ol can readily react with a wide variety of organic azides under mild conditions to yield chiral triazoles. organic-chemistry.orgorganic-chemistry.org These triazole rings are considered "privileged scaffolds" in drug discovery due to their stability and ability to engage in biological interactions. frontiersin.orgnih.gov
Pyrazoles: The most common synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. arkat-usa.orgslideshare.net The alkyne in (3S)-1-Heptyn-3-ol can be transformed into the requisite 1,3-dicarbonyl functionality through various oxidative or hydration methods, thus serving as a masked precursor to chiral pyrazole (B372694) derivatives.
| Heterocycle | General Reaction | Significance |
|---|---|---|
| 1,2,3-Triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient "click" reaction; triazoles are important pharmacophores. frontiersin.orgfrontiersin.org |
| Pyrazole | Condensation of a 1,3-dicarbonyl precursor with hydrazine | Pyrazoles exhibit a wide range of biological activities. arkat-usa.orgslideshare.net |
Materials Science Applications of Chiral Derivatives
The derivatives of (3S)-1-Heptyn-3-ol are not limited to applications in life sciences; they also hold promise in the field of materials science. The ability to create polymers with controlled chirality is crucial for developing advanced materials.
As mentioned, the polymerization of chiral substituted acetylenes like (3S)-1-Heptyn-3-ol can lead to the formation of polymers with a stable helical conformation. researchgate.net These chiral, helical polyacetylenes are of significant interest for their chiroptical properties and their potential use in:
Chiral stationary phases for enantioselective separation in chromatography.
Asymmetric catalysis , where the helical polymer backbone can create a chiral environment to influence a chemical reaction.
Chiroptical materials for applications in optics and photonics, such as components for circularly polarized light.
The rigid, helical structure imparted by the polyacetylene backbone combined with the chirality originating from the (3S)-1-Heptyn-3-ol monomer results in materials with unique and predictable three-dimensional structures. researchgate.net
Intermediates in Advanced Organic Synthesis
Beyond its direct incorporation into final targets, (3S)-1-Heptyn-3-ol is a valuable intermediate that provides access to other useful chiral building blocks. Its multifunctionality allows chemists to selectively manipulate one part of the molecule while preserving the others.
The chiral propargyl alcohol moiety is a versatile synthon. For example, chiral propargyl alcohols are known precursors to other important structures in natural product synthesis. By analogy with shorter-chain homologues, the (3S)-1-Heptyn-3-ol structure can be converted into:
Chiral γ-lactones , which are common motifs in natural products, through transformations involving the alkyne and alcohol groups. researchgate.net
Chiral vinylcyclopropanes , via palladium-catalyzed reactions of derived carbonates. marquette.edu
The compound's utility as a substrate in various carbon-carbon bond-forming reactions, such as the Sonogashira core.ac.uk and Cadiot-Chodkiewicz couplings, further establishes it as a fundamental starting point for assembling more complex chiral molecules. adelaide.edu.au Its commercial availability in enantiopure form makes it a practical and reliable intermediate for advanced synthetic campaigns. orgsyn.org
Q & A
Q. What are the standard synthetic routes for (3S)-1-Heptyn-3-ol, and how can reaction conditions be optimized for enantiomeric purity?
Methodological Answer: Synthesis typically involves alkyne hydration or catalytic hydrogenation of propargyl alcohols. For example, Lindlar catalyst or palladium-based nanoparticles (e.g., Pd/C) are used to control selectivity in hydrogenation reactions . To enhance enantiomeric purity, chiral ligands or asymmetric catalysis (e.g., Ru-catalyzed carbene migration) may be employed. Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via GC-MS or chiral HPLC. NIST spectral data (IR, MS) can validate product identity .
Q. How can researchers characterize the physicochemical properties of (3S)-1-Heptyn-3-ol using spectroscopic techniques?
Methodological Answer:
- IR Spectroscopy : Identify the hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) and alkyne (C≡C) stretch (~2100–2260 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 112.17 for C₇H₁₂O) and fragmentation patterns can confirm structure .
- NMR : ¹H NMR resolves stereochemistry (e.g., coupling constants for chiral centers) .
Q. How does the stereochemical configuration of (3S)-1-Heptyn-3-ol influence its reactivity in catalytic hydrogenation?
Methodological Answer: The (3S) configuration impacts steric hindrance and transition-state interactions. For example, Lindlar catalyst selectively hydrogenates alkynes to cis-alkenes but may show reduced efficiency due to bulky substituents near the chiral center . Computational modeling (DFT) can predict energy barriers, while kinetic studies (e.g., reaction rate vs. stereoisomer) validate selectivity. Contradictions in yield data (e.g., unexpected trans products) may arise from ligand-metal mismatches, requiring iterative refinement of catalyst design .
Q. What strategies resolve contradictions in reported catalytic activity data for (3S)-1-Heptyn-3-ol derivatives?
Methodological Answer:
- Constraint-Based Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in datasets. For example, discrepancies in hydrogenation yields may stem from impurities in starting materials or variations in catalyst activation protocols .
- Reproducibility Checks : Cross-validate results using independent synthetic batches and analytical methods (e.g., compare GC-MS vs. NMR purity) .
- Meta-Analysis : Review literature for systematic biases (e.g., solvent polarity effects in Pd-catalyzed reactions) .
Q. What safety protocols are critical for handling (3S)-1-Heptyn-3-ol in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Impermeable gloves (e.g., nitrile), sealed goggles, and flame-resistant lab coats due to flammability (UN 1993) .
- Ventilation : Use fume hoods to mitigate inhalation risks; monitor vapor pressure data from NIST .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How should researchers mitigate risks during large-scale synthesis of (3S)-1-Heptyn-3-ol?
Methodological Answer:
- Process Safety : Conduct small-scale pilot reactions to assess exothermicity. Use adiabatic calorimetry to model thermal runaway scenarios.
- Storage : Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation .
- Emergency Protocols : Pre-establish neutralization procedures (e.g., dilute acetic acid for alkali spills) .
Data Interpretation and Reporting
Q. How can researchers validate the accuracy of computational models predicting (3S)-1-Heptyn-3-ol’s reactivity?
Methodological Answer:
Q. What ethical and reporting standards apply to studies involving (3S)-1-Heptyn-3-ol?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
